N-[2-(Propan-2-yl)phenyl]thiolan-3-amine
Description
N-[2-(Propan-2-yl)phenyl]thiolan-3-amine is a sulfur-containing organic compound characterized by a thiolan-3-amine (tetrahydrothiophen-3-amine) backbone linked to a 2-(propan-2-yl)phenyl substituent. The thiolan moiety consists of a five-membered tetrahydrothiophene ring with an amine group at position 3. The phenyl ring is substituted at the ortho position with an isopropyl group, which influences steric and electronic properties.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-propan-2-ylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10(2)12-5-3-4-6-13(12)14-11-7-8-15-9-11/h3-6,10-11,14H,7-9H2,1-2H3 |
InChI Key |
FMYSPUKMLXVPQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC2CCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)phenyl]thiolan-3-amine typically involves the reaction of 2-(propan-2-yl)phenylamine with thiolane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity starting materials to ensure consistent quality. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Propan-2-yl)phenyl]thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(Propan-2-yl)phenyl]thiolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Propan-2-yl)phenyl]thiolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiolane ring and phenyl group play crucial roles in its binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Table 1: Comparative Data for N-[2-(Propan-2-yl)phenyl]thiolan-3-amine and Related Compounds
*Estimated based on structural analogs. †Not a thiolan-3-amine but shares a 4-(propan-2-yl)phenyl group.
Key Observations:
Substituent Effects on Physicochemical Properties: The 2-(propan-2-yl) group in the target compound increases steric hindrance compared to smaller substituents (e.g., methyl in ). This may reduce binding affinity in biological systems but enhance membrane permeability. Methoxy groups (in ) introduce electron-donating effects, altering electronic distribution and hydrogen-bonding capacity.
Biological Activity Insights :
- While direct data on the target compound’s activity are absent, analogs like HC-030031 (a TRPA1 antagonist) demonstrate that substituents on the phenyl ring critically influence potency. The 4-(propan-2-yl)phenyl group in HC-030031 contributes to its IC₅₀ of 4–10 μM . Structural similarities suggest the target compound may interact with TRP channels, though its ortho-isopropyl substitution could modulate selectivity.
Synthetic and Commercial Relevance :
Biological Activity
N-[2-(Propan-2-yl)phenyl]thiolan-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
This compound, also known by its chemical formula , features a thiolane ring structure that contributes to its unique biological activity. The presence of both an amine and a thiolane moiety suggests potential interactions with various biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown promising antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds with thiourea structures demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against these bacteria, comparable to standard antibiotics like ceftriaxone .
Anticancer Potential
The anticancer properties of this compound have been investigated through various assays. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer cells). For instance, certain derivatives have been reported to significantly increase lactate dehydrogenase (LDH) levels in treated cells, indicating cytotoxic effects . The cell cycle analysis revealed that treated cells predominantly entered the S phase, suggesting a mechanism of action that halts cell proliferation .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate thiolane precursors with amines. Characterization is performed using techniques like NMR spectroscopy and IR spectroscopy to confirm the structure. For example, proton NMR signals corresponding to the thiolane and aromatic protons can be observed in specific ppm ranges, confirming successful synthesis .
Case Study 1: Antibacterial Evaluation
A study evaluated several derivatives of thiourea for their antibacterial efficacy against common pathogens. The results indicated that certain substitutions on the thiourea structure significantly enhanced antibacterial activity, with some compounds exhibiting potent effects at concentrations as low as 250 ppm .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer potential of related compounds, it was found that specific derivatives induced apoptosis in MCF-7 cells with IC50 values around 225 µM. These findings highlight the potential for developing new anticancer agents based on the structural motifs present in this compound .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
